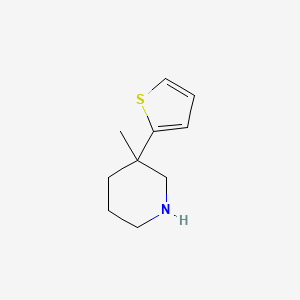

3-Methyl-3-(thiophen-2-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

3-methyl-3-thiophen-2-ylpiperidine |

InChI |

InChI=1S/C10H15NS/c1-10(5-3-6-11-8-10)9-4-2-7-12-9/h2,4,7,11H,3,5-6,8H2,1H3 |

InChI Key |

KTCTUACUWXXWNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCNC1)C2=CC=CS2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies

Influence of Methyl Substitution at the Piperidine (B6355638) 3-Position

The introduction of a methyl group at the 3-position of the 3-(thiophen-2-yl)piperidine (B11723389) scaffold has profound stereochemical and electronic consequences that modulate its pharmacological profile. This substitution creates a chiral center, leading to stereoisomers that can exhibit different potencies and selectivities.

Stereochemical and Electronic Impacts on Compound Activity

The stereochemistry of the 3-methyl group is a critical determinant of biological activity. The orientation of the methyl group can either enhance or diminish the compound's ability to fit into a specific binding pocket of a biological target. The presence of the methyl group provides a steric constraint that locks the piperidine ring into preferred conformations, which can be crucial for optimal interaction with a receptor. For instance, in related piperidine structures, an equatorial orientation of a substituent is often favored to avoid unfavorable 1,3-diaxial interactions, which in turn dictates the spatial presentation of the thiophenyl group. nih.gov The absolute configuration (R or S) at this chiral center can lead to significant differences in binding affinity, as one enantiomer may align more favorably with the target protein's active site than the other.

From an electronic standpoint, the methyl group acts as a weak electron-donating group through an inductive effect. This can slightly increase the electron density of the piperidine ring and influence the basicity (pKa) of the piperidine nitrogen. While a subtle change, this can affect the compound's ionization state at physiological pH, thereby altering its solubility, membrane permeability, and the strength of ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site. Studies on related N-methylmorpholine-substituted benzimidazoles have shown that electron-donating groups like methyl can play a significant role in inhibitory activity. nih.gov

Comparative Analysis with Unsubstituted and Other Methylated Piperidines

When compared to the unsubstituted parent compound, 3-(thiophen-2-yl)piperidine, the 3-methyl analog possesses increased lipophilicity and steric bulk. The addition of the methyl group can enhance binding through favorable van der Waals interactions within a hydrophobic pocket of a target, provided the pocket can accommodate the extra bulk. However, if the binding site is sterically constrained, the methyl group can lead to a decrease in activity.

Effect of Thiophene (B33073) Substitution Pattern on Biological Activity

Differentiation between 2-Thiophenyl and 3-Thiophenyl Isomerism

This structural alteration directly affects how the molecule presents its pharmacophoric features to a biological target. The electronic distribution within the thiophene ring also differs between the 2- and 3-positions, influencing potential interactions like hydrogen bonding or pi-stacking. Comparative analyses of related structures have shown that such positional isomerism is a key determinant of biological function, with one isomer often displaying significantly different, and sometimes superior, activity over the other. smolecule.com For example, in one comparison, the 3-(thiophen-2-yl)piperidine scaffold was associated with strong anticancer activity, highlighting that the specific 2-yl linkage is crucial for this effect. smolecule.com

Impact of Peripheral Substituents on Target Selectivity and Binding Affinity

Modifying the core 3-methyl-3-(thiophen-2-yl)piperidine structure with peripheral substituents on either the thiophene or piperidine rings is a common strategy to fine-tune pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Role of Sulfonyl Groups and Other Modifications on Thiophene and Piperidine Rings

The addition of a sulfonyl or sulfonamide group is a particularly effective modification. These groups are strong hydrogen bond acceptors and can significantly enhance binding affinity by interacting with hydrogen bond donors (e.g., lysine (B10760008) or arginine residues) in a receptor active site. Studies on sulfonamide derivatives of piperidine have demonstrated that these moieties can confer potent inhibitory activity, for example against the DPP-4 enzyme. nih.gov In a series of piperidine-substituted thieno[3,2-d]pyrimidines developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a benzenesulfonamide (B165840) group attached to the piperidine ring was shown to occupy a tolerant region of the binding pocket and protrude towards the solvent-exposed surface, which helped to improve the drug resistance profile. nih.gov

Other modifications on the thiophene ring also play a critical role. For instance, adding substituents can modulate the electronic nature of the thiophene ring and provide additional points of interaction. The tables below summarize SAR findings from related thiophene derivatives, illustrating how different peripheral groups impact biological activity.

| Compound | Substituent (R) on Phenyl Ring | EC₅₀ (nM) vs. HIV-1 IIIB |

|---|---|---|

| Analogue 1 | -H | 2.20 |

| Analogue 2 | 2-F | 3.06 |

| Analogue 3 | 3-F | 2.88 |

| Analogue 4 | 4-F | 2.26 |

| Analogue 5 | 4-Cl | 3.20 |

| Analogue 6 | 4-Br | 4.13 |

| Analogue 7 | 4-CH₃ | 4.35 |

| Analogue 8 | 4-OCH₃ | 7.31 |

| Compound | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| Carboxamide 1 | 2,3,4-trimethoxyphenyl | 20.11 |

| Carboxamide 2 | 3,4,5-trimethoxyphenyl | 5.46 |

| Carboxamide 3 | 4-chlorophenyl | 40.25 |

| Carboxamide 4 | 4-fluorophenyl | 27.33 |

| Carboxamide 5 | 4-methoxyphenyl | 12.58 |

These data underscore that even minor changes to peripheral substituents, such as the position of a fluorine atom or the arrangement of methoxy (B1213986) groups on a phenyl ring, can lead to significant shifts in biological potency. This highlights the importance of peripheral modifications in optimizing the activity of this compound-based compounds.

Systematic Exploration of Substituent Effects on Potency and Specificity

The core structure of this compound provides a scaffold from which systematic modifications can be made to probe interactions with biological targets. While direct SAR studies on this specific molecule are not extensively detailed in publicly available literature, the principles of substituent effects can be inferred from studies on analogous 3-aryl piperidine structures. nih.gov

In a series of 3-aryl piperidine analogs developed as dopamine (B1211576) D4 receptor agonists, the nature and position of substituents on the aryl ring and modifications to the piperidine nitrogen were found to be critical for potency and efficacy. nih.gov Generally, for aryl piperidines, the introduction of small alkyl groups, such as the methyl group at the 3-position, can create a chiral center and introduce steric hindrance that may favor binding to a specific receptor conformation. The thiophene ring, acting as a bioisostere of a phenyl ring, offers unique electronic properties and the potential for hydrogen bonding via its sulfur atom, which can significantly influence receptor affinity and selectivity.

Key considerations for substituent effects include:

Aryl Ring Substitution : The electronic nature (electron-donating or -withdrawing) and size of substituents on the thiophene ring can modulate the ring's interaction with hydrophobic pockets or polar residues in a binding site.

Piperidine Ring Substitution : The methyl group at the 3-position restricts conformational flexibility. The effect of this can be dual: it may lock the molecule into a more active conformation, or it could be detrimental if the preferred conformation is not achieved.

Piperidine Nitrogen : The basicity of the piperidine nitrogen is crucial for forming salt bridges with acidic residues (e.g., Aspartic acid) in many receptors. Substituents on this nitrogen drastically alter pharmacological profiles, often converting agonists to antagonists or changing receptor selectivity.

SAR Insights from Related Piperidine-Thiophene Hybrid Compounds

Further understanding of the SAR for this compound can be derived from hybrid compounds that also feature both piperidine and thiophene cores.

The piperidine ring is a classic scaffold in opioid receptor ligands, while the thiophene ring serves as a versatile aromatic component. lboro.ac.uk In the development of μ-opioid receptor agonists, a common pharmacophore includes an amine nitrogen (typically within a piperidine or similar structure) and an aromatic ring, with a specific spatial relationship between them being vital for activity. lboro.ac.uknih.gov

One notable example is the G protein biased μ-opioid receptor agonist, TRV130, which incorporates a (3-methoxythiophen-2-yl)methyl group. nih.gov The SAR studies leading to this compound revealed several key insights:

The thiophene ring acts as the aromatic component, essential for binding.

The methoxy substituent on the thiophene ring enhances potency.

The nitrogen-containing scaffold, in this case a spiro[4.5]decane which contains a piperidine-like structure, is crucial for the compound's interaction with the receptor and its biased signaling properties. nih.gov

These findings suggest that for a compound like this compound, the thiophene ring likely participates in key aromatic interactions, while the piperidine nitrogen serves as the critical basic center for receptor anchoring.

A highly productive area of research involves piperidine-substituted thiophene[3,2-d]pyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. acs.orgnih.gov These complex molecules feature a central thiophene[3,2-d]pyrimidine core, with a piperidine group often attached to a "wing" of the molecule.

SAR studies on this class have yielded potent inhibitors with activity against drug-resistant viral strains. acs.org A key lead compound, K-5a2, features a piperidine-linked benzenesulfonamide motif. nih.gov This group occupies a tolerant region of the NNRTI-binding pocket, with the piperidine nitrogen forming water-mediated hydrogen bonds with key amino acid residues like K103. nih.gov

Systematic modifications have shown that:

The central thiophene[3,2-d]pyrimidine scaffold is a privileged structure for potent anti-HIV activity. nih.gov

The piperidine-linked side chain plays a crucial role in establishing interactions within the binding pocket, contributing to both potency and the ability to overcome resistance mutations. nih.gov

Varying the substituents on the terminal aryl ring of the side chain (e.g., the benzenesulfonamide part) allows for fine-tuning of activity and pharmacokinetic properties. nih.gov

For instance, compound 27 from one study, which features this scaffold, was found to be highly potent against a wide panel of wild-type and mutant HIV-1 strains. acs.org

Table 1: Activity of Selected Piperidine-Substituted Thiophene[3,2-d]pyrimidine Derivatives against HIV-1

| Compound | Modification | Target | EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 9a | Dimethylphosphine oxide moiety | HIV-1 IIIB | 2.20 | >100,000 |

| 15a | Dimethylphosphine oxide moiety | HIV-1 IIIB | 1.75 | >128,571 |

| 27 | Benzenesulfonamide moiety | HIV-1 WT | 1.43 | >159,101 |

| ETR | (Reference Drug) | HIV-1 IIIB | 2.81 | >10,000 |

| RPV | (Reference Drug) | HIV-1 IIIB | 1.00 | >20,000 |

EC₅₀ represents the concentration for 50% maximal effective response. SI is the ratio of CC₅₀ (cytotoxicity) to EC₅₀. (Data sourced from multiple studies for illustrative purposes). acs.orgnih.gov

The positioning of substituents on a piperidine scaffold is a critical determinant of biological activity and target selectivity. Even subtle changes in the location of a functional group can lead to dramatic shifts in pharmacology. This is due to the specific three-dimensional arrangement of binding pockets in biological targets.

For example, studies on MenA inhibitors, which feature a piperidine core, demonstrated that the substitution pattern on the piperidine ring significantly impacts potency against Mycobacterium tuberculosis. nih.gov Similarly, in a series of substituted cinnamoyl piperidinyl acetates, ortho-, meta-, and para-substituted compounds showed distinct activity profiles as cholinesterase inhibitors, highlighting the sensitivity of the enzyme's active site to the substituent's position.

Pharmacological Investigations and Target Engagement

Interactions with Cellular Components and Biochemical Pathways

The unique three-dimensional structure of 3-Methyl-3-(thiophen-2-yl)piperidine, conferred by the piperidine (B6355638) ring, combined with the electronic properties of the thiophene (B33073) moiety, allows for specific interactions with a range of biological macromolecules.

While direct enzymatic inhibition or activation data for this compound is limited, studies on structurally similar compounds provide valuable insights. Thiophene-piperidine scaffolds have been identified as key components in the design of various enzyme inhibitors. For instance, derivatives have shown inhibitory activity against kinases such as Fibroblast Growth Factor Receptor 3 (FGFR3), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK). This suggests that this compound may also exhibit affinity for the ATP-binding pockets of certain kinases, potentially modulating their activity and interfering with downstream signaling cascades.

The methyl group at the 3-position of the piperidine ring can significantly influence the compound's steric and electronic properties, which in turn affects its binding affinity and selectivity for specific protein targets.

Table 1: Potential Enzyme and Protein Targets for Thiophene-Piperidine Scaffolds

| Target Class | Specific Examples | Potential Implication of Inhibition |

|---|---|---|

| Kinases | FGFR3, EGFR, JAK, Ron Kinase | Anticancer activity |

This table is illustrative and based on findings for structurally related compounds.

By modulating the activity of key enzymes and proteins, this compound has the potential to influence a variety of intracellular signal transduction pathways. For example, inhibition of receptor tyrosine kinases like EGFR could disrupt pathways crucial for cell growth and proliferation, such as the MAPK/ERK and PI3K/Akt signaling cascades. Such interactions are often explored in the context of developing novel anticancer agents.

Furthermore, piperine, a natural compound also containing a piperidine ring, has been shown to inhibit TGF-β signaling pathways, which are involved in processes like epithelial-mesenchymal transition (EMT) in cancer cells. nih.gov This highlights the potential for piperidine-containing compounds to interfere with complex signaling networks that regulate cell fate and behavior.

Modulation of Voltage-Gated Ion Channels

A significant area of investigation for thiophene-piperidine derivatives is their interaction with ion channels, particularly voltage-gated sodium channels (NaV). These channels are crucial for the generation and propagation of action potentials in excitable cells.

Research indicates that compounds similar to 3-(Thiophen-2-yl)piperidine (B11723389) can interact with voltage-gated sodium channels. While the precise binding site for this compound on NaV channels has not been definitively characterized, many small molecule inhibitors are known to bind within the channel's pore. The binding of such molecules is often state-dependent, meaning they may have a higher affinity for the open or inactivated states of the channel. The positively charged piperidine nitrogen at physiological pH could play a role in electrostatic interactions within the channel pore, a feature seen in some antiarrhythmic drugs. frontiersin.org

A study on a related class of compounds, aryl sulfonamides, demonstrated that the addition of a single methyl group can introduce a new mode of gating modulation on voltage-gated sodium channels, suggesting that the methyl group of this compound could be critical in defining its specific interaction and functional effect. nih.gov

Table 2: Factors Influencing Interaction with Voltage-Gated Sodium Channels

| Structural Feature | Potential Role in Binding |

|---|---|

| Thiophene Ring | Hydrophobic interactions within the channel |

| Piperidine Ring | Can be protonated and form electrostatic interactions |

The binding of a ligand to a voltage-gated ion channel can induce conformational changes that alter its function. cqdm.orgresearchgate.netnih.govnih.gov For voltage-gated sodium channels, this can manifest as a slowing of inactivation, a shift in the voltage-dependence of activation or inactivation, or a complete block of ion conduction. nih.gov By modulating the activity of these channels, this compound could significantly impact cellular excitability. Such effects are the basis for the therapeutic action of many local anesthetics, anticonvulsants, and antiarrhythmic drugs. The specific impact of this compound on channel conformation and function remains an active area of research.

Potential for Gene Expression Modulation

The long-term effects of a pharmacological agent can involve alterations in gene expression. While direct evidence for this compound modulating gene expression is not yet available, it is a plausible downstream consequence of its interaction with signaling pathways. For instance, by inhibiting signaling cascades such as the MAPK pathway, the compound could indirectly influence the activity of transcription factors that regulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation. Further research, including transcriptomic analyses, would be necessary to elucidate any potential effects of this compound on gene expression profiles.

Exploration of Specific Receptor Systems and Transporters

The piperidine scaffold is a common feature in ligands designed for a variety of receptor and transporter systems, highlighting its versatility as a pharmacophore.

Analogs of this compound, particularly those found within the fentanyl class of 4-anilidopiperidines, have been extensively studied for their interaction with opioid receptors. The substitution on the piperidine ring plays a crucial role in determining the binding affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Research on 3-methyl fentanyl derivatives demonstrates a strong correlation between their binding affinity for the opiate receptor and their analgesic potency. drugbank.com One study found that cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropionamide was significantly more potent than fentanyl and morphine, highlighting the impact of the 3-methyl substitution. drugbank.com Computational docking studies on fentanyl analogs have further explored the effect of methyl substitution at the third position of the piperidine ring. nih.gov While this modification is known to markedly increase binding affinity in some analogs like lofentanil, predictive scoring functions may find it challenging to distinguish the subtle impact of this additional methyl group on the binding pose. nih.gov Nevertheless, it is a critical area in the structure-activity relationship (SAR) of these compounds. nih.gov Fentanyl analogs are known to act as agonists at the mu, delta, and kappa opioid receptors. drugbank.com

| Analog Class | Receptor Target | Binding Profile Highlight | Reference |

|---|---|---|---|

| 3-Methyl Fentanyl Derivatives | Mu (μ), Delta (δ), Kappa (κ) | Strong correlation between receptor binding affinity and analgesic potency. The 3-methyl group can significantly increase potency. | drugbank.com |

| Lofentanil (contains 3-methylpiperidine) | Mu (μ) | Methyl substitution at the 3-position leads to a marked increase in binding affinity. | nih.gov |

The arylpiperazine and arylpiperidine structures are classic pharmacophores for serotonin (B10506) 5-HT1A receptor ligands. mdpi.comnih.govresearchgate.net Compounds featuring a piperidine or piperazine (B1678402) ring linked to an aromatic system often exhibit high affinity for this receptor subtype. mdpi.com Structure-activity relationship studies show that the nature of the aryl group and the length and composition of the linker chain significantly influence binding affinity. nih.gov For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate, which contains the 2-methoxyphenylpiperazine moiety, demonstrated a high binding affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. mdpi.com Given that this compound contains an aryl (thiophene) group directly attached to the piperidine ring, it shares a fundamental structural feature with known 5-HT1A ligands, suggesting a potential for interaction with this receptor.

The glycine (B1666218) transporter 1 (GlyT-1) is a key protein in regulating glycine levels in the central nervous system and is a therapeutic target for conditions like schizophrenia. nih.govnih.gov Inhibition of GlyT-1 can enhance N-methyl-D-aspartate (NMDA) receptor function. nih.govmdpi.com Several potent inhibitors of GlyT-1 are based on a piperidine scaffold. A series of benzoylpiperidine analogs have been evaluated for their ability to inhibit glycine uptake in cells expressing human GlyT-2, a related transporter, showing that small structural changes to the benzoylpiperidine core significantly impact activity. researchgate.net More directly, radiolabeled compounds such as 2-chloro-N-((S)-((S)-1-[11C]methylpiperidin-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide have been synthesized and evaluated as PET ligands specifically targeting GlyT-1. nih.gov This demonstrates that the piperidine-thiophene scaffold is a viable structural basis for potent GlyT-1 inhibitors. nih.gov

Computational Prediction of Broad Spectrum Biological Activity

In silico methods are increasingly used to predict the pharmacological profiles of novel compounds, offering insights into potential therapeutic applications and off-target effects. nih.gov

Computational tools can predict the likely protein targets and biological activities of small molecules based on their chemical structure. mdpi.com For compounds containing a piperidine ring, these predictions often suggest a wide range of potential biological activities due to the scaffold's prevalence in many classes of pharmaceuticals. researchgate.netnih.gov In silico molecular docking studies of piperidine derivatives have been used to evaluate their binding to various receptors, including insulin-inhibiting protein receptors. mdpi.com The thiophene moiety is also recognized as a versatile pharmacophore and a bioisosteric replacement for phenyl rings, which can enhance binding affinity and improve metabolic stability. nih.gov

For thiophene derivatives, webservers like SuperPred can predict potential targets, and in silico studies can further evaluate interactions with specific proteins, such as Cathepsin D. mdpi.com Given the combined piperidine and thiophene structures in this compound, computational models would likely predict a broad spectrum of activity, including interactions with G protein-coupled receptors (GPCRs), enzymes (such as kinases), and various transporters, reflecting the diverse pharmacology of both individual scaffolds. nih.govmdpi.commdpi.com

| Structural Moiety | Predicted Target Class | Predicted Biological Effect | Reference |

|---|---|---|---|

| Piperidine | Enzymes (e.g., Kinases, Proteases) | Enzyme Inhibition | nih.govmdpi.com |

| Piperidine | G Protein-Coupled Receptors (GPCRs) | Receptor Agonism/Antagonism | mdpi.comnih.gov |

| Piperidine | Ion Transporters | Modulation of Transport | nih.gov |

| Thiophene | Diverse Protein Targets | Bioisosteric replacement for phenyl, enhancing binding and metabolic profile | mdpi.comnih.gov |

Mechanistic Studies

Molecular Level Binding Interactions and Pharmacophore Elucidation

The interaction of 3-Methyl-3-(thiophen-2-yl)piperidine with its biological targets is dictated by its distinct three-dimensional structure and the spatial arrangement of its pharmacophoric features. The piperidine (B6355638) ring, thiophene (B33073) moiety, and the methyl group at the 3-position collectively contribute to its binding affinity and selectivity.

Research on analogous piperidine derivatives suggests that this compound likely engages with biological targets through both orthosteric (active site) and allosteric interactions.

For instance, in the context of G protein-coupled receptors (GPCRs), piperidine-containing ligands have been shown to bind within the transmembrane domain, which often constitutes the orthosteric binding site for endogenous ligands. The thiophene ring of this compound can serve as a bioisostere for a phenyl ring, participating in hydrophobic and aromatic stacking interactions with non-polar amino acid residues within the binding pocket. The basic nitrogen atom of the piperidine ring is expected to form a crucial ionic bond or hydrogen bond with an acidic residue, such as aspartic acid, in the receptor's active site, a common feature in the binding of aminergic ligands.

Conversely, evidence from studies on piperidine-substituted thiophenopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reveals a propensity for binding to allosteric sites. These compounds induce a conformational change in the enzyme that is distant from the active site, thereby inhibiting its function. Similarly, this compound may bind to allosteric pockets on its target proteins, modulating their activity without directly competing with the endogenous substrate or ligand. The 3-methyl group could play a significant role in this context by providing additional van der Waals interactions and influencing the conformational preference of the piperidine ring, thereby enhancing affinity and selectivity for an allosteric site.

Furthermore, studies on piperidine derivatives as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) have demonstrated that these compounds can act as positive allosteric modulators (PAMs) nih.gov. PAMs bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to its endogenous agonist nih.gov. It is plausible that this compound could function as an allosteric modulator of certain ion channels or receptors, where the thiophene and piperidine moieties interact with a topographically distinct allosteric site to fine-tune the protein's function nih.govunifi.it.

| Potential Binding Mode | Interacting Moieties | Nature of Interaction | Biological Target Class (Example) |

| Orthosteric | Piperidine Nitrogen | Ionic/Hydrogen Bonding | G Protein-Coupled Receptors |

| Thiophene Ring | Hydrophobic/Aromatic Stacking | G Protein-Coupled Receptors | |

| Allosteric | Piperidine and Thiophene Scaffold | Hydrophobic/van der Waals | Enzymes (e.g., HIV-1 Reverse Transcriptase) |

| 3-Methyl Group | van der Waals | Enzymes, Ion Channels | |

| Allosteric Modulation | Full Compound | Conformational Change Induction | Nicotinic Acetylcholine Receptors |

Detailed Mechanisms of Cellular Excitability Modulation

Compounds containing the thiophene-piperidine scaffold have been noted for their ability to modulate cellular excitability, primarily through interactions with ion channels.

A key mechanism by which this compound may influence cellular excitability is through the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons nih.gov. Blockers of VGSCs typically interact with the inner pore of the channel, physically occluding the passage of sodium ions and thereby dampening neuronal firing. The protonated piperidine nitrogen of this compound could interact with key acidic residues within the channel pore, while the lipophilic thiophene moiety could establish hydrophobic interactions with the surrounding alpha-helices. This dual interaction would stabilize the channel in an inactivated state, reducing the influx of sodium and thus decreasing membrane excitability.

In addition to direct pore blockage, allosteric modulation of ion channels is a plausible mechanism. As discussed with nAChRs, this compound could bind to an allosteric site on VGSCs or other ion channels, altering their gating properties. This could manifest as a shift in the voltage-dependence of activation or inactivation, or a change in the kinetics of channel opening and closing, ultimately leading to a modulation of ionic currents and membrane potential.

Analysis of Transcriptional and Gene Regulatory Mechanisms

While direct evidence for the effects of this compound on gene regulation is limited, the broader class of piperidine derivatives has been shown to influence transcriptional pathways. These effects are often secondary to the primary interaction with a receptor or enzyme, which then triggers a downstream signaling cascade that culminates in altered gene expression.

For example, if this compound modulates a GPCR, this could lead to changes in the levels of intracellular second messengers like cyclic AMP (cAMP). These changes can, in turn, activate or inhibit transcription factors such as the cAMP response element-binding protein (CREB), which regulates the expression of a wide array of genes involved in neuronal plasticity, survival, and metabolism.

Moreover, some small molecules can directly interact with nuclear receptors, which are ligand-activated transcription factors. It is conceivable that this compound or its metabolites could bind to certain nuclear receptors, thereby directly influencing the transcription of target genes. However, without specific experimental data, this remains a speculative mechanism. The long-term effects of chronic exposure to this compound could also lead to adaptive changes in gene expression as the cell attempts to maintain homeostasis in the face of persistent modulation of its signaling pathways.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Structural and Electronic Properties

Specific quantum chemical calculations using DFT and HF methods for 3-Methyl-3-(thiophen-2-yl)piperidine have not been reported. Such studies would typically involve optimizing the molecule's 3D geometry and calculating electronic properties like HOMO-LUMO energy levels, electrostatic potential, and charge distribution. For related thiophene-piperidine compounds, the B3LYP functional with basis sets like 6-31G(d,p) is often employed for these purposes. researchgate.netbohrium.com

There is no available research on the prediction of reactivity, reaction pathways, or transition states for this compound using quantum chemical methods. This type of analysis would rely on the electronic properties derived from DFT calculations to identify potential sites for electrophilic or nucleophilic attack and to model the energetics of hypothetical reaction mechanisms.

Spectroscopic Property Simulations and Validation

No theoretical calculations of the FT-IR or UV-Vis spectra for this compound are found in the literature. Simulating these spectra would require performing frequency calculations (for FT-IR) and Time-Dependent DFT (TD-DFT) calculations (for UV-Vis) on the optimized geometry of the molecule. researchgate.netbohrium.com

As no simulated spectra are available, a comparison with experimental spectroscopic data for this compound cannot be conducted. This step is crucial for validating the accuracy of the computational methods and basis sets used in the theoretical calculations. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no published molecular docking or molecular dynamics simulation studies for this compound. Such research would involve docking the molecule into the active site of a specific biological target (e.g., a receptor or enzyme) to predict its binding energy, binding pose, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. bohrium.comnih.gov

Prediction of Binding Modes, Conformations, and Affinities

Molecular docking is a primary computational tool used to predict how a ligand, such as this compound, might bind to a protein's active site. This method explores various orientations and conformations of the ligand within the binding pocket to identify the most stable complex, often referred to as the binding mode. For instance, in studies of similar piperidine-substituted thiophene (B33073) derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking analyses have been performed to understand their interaction with the NNRTI-binding pocket (NNIBP). nih.gov These studies show how the thiophene moiety and the piperidine (B6355638) ring can position themselves to form key interactions, such as hydrogen bonds, with amino acid residues in the target protein. nih.gov

The prediction of binding affinity—the strength of the interaction between the ligand and its target—is another critical aspect. Techniques like Molecular Dynamics (MD) simulations coupled with Free Energy Perturbation (FEP) can provide quantitative predictions of binding free energy. researchgate.net These calculations can accurately rank compounds based on their predicted affinity, guiding the selection of which derivatives to synthesize and test experimentally. researchgate.net For example, MD/FEP calculations have been used to evaluate how small modifications, like adding a methyl group to a core scaffold, can impact binding affinity, with predictions often agreeing well with experimental results. researchgate.net

Conformational Analysis of the Piperidine Ring and Thiophene Moiety

The three-dimensional shape, or conformation, of this compound is critical to its biological activity. Both the piperidine ring and the thiophene moiety have distinct conformational preferences that influence how the molecule presents itself to a biological target.

The thiophene ring, being aromatic, is planar. The rotational freedom around the single bond connecting the thiophene ring to the piperidine ring determines the relative orientation of these two structural components. Conformational analysis helps identify the most stable rotational isomers (rotamers), which is essential for understanding how the molecule fits into a constrained binding site.

In Silico Prediction of Biological Activity Spectra and Target Deconvolution

In silico tools can predict the likely biological activities and potential protein targets of a novel compound based on its chemical structure. cyberleninka.ru This process, known as target deconvolution or target prediction, is a vital first step in understanding a molecule's pharmacological potential. By comparing the structure of this compound to databases of known active compounds, these algorithms can generate hypotheses about its mechanism of action. cyberleninka.rumdpi.com For new piperidine derivatives, these predictions suggest a wide range of possible biological activities, including effects on enzymes, receptors, and ion channels, highlighting their potential in areas like oncology and central nervous system diseases. cyberleninka.ru

Utilization of Predictive Tools (e.g., SwissTargetPrediction, PASS) for Pharmacological Profiles

Several web-based platforms are widely used for predicting pharmacological profiles from a chemical structure.

SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule by leveraging the principle of chemical similarity. Given the structure of this compound, it would identify known bioactive molecules with similar structures and infer that the new compound might interact with the same targets.

PASS (Prediction of Activity Spectra for Substances) is another online tool that predicts a wide spectrum of biological activities based on the structural formula of a compound. cyberleninka.ru The output is a probabilistic estimate of the compound's likelihood to be active or inactive for various biological functions, including potential therapeutic effects and mechanisms of action. cyberleninka.ru For new series of piperidine derivatives, PASS analysis has shown a high probability of effects related to membrane permeability and stabilization. cyberleninka.ru

The table below illustrates the type of output that might be generated by a PASS analysis for a novel piperidine derivative, showing the probability of being active (Pa) or inactive (Pi).

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Membrane Permeability Inhibitor | 0.850 | 0.004 |

| Kinase Inhibitor | 0.795 | 0.015 |

| GPCR Ligand | 0.750 | 0.022 |

| Cytochrome P450 Inhibitor | 0.710 | 0.031 |

| Ion Channel Blocker | 0.680 | 0.045 |

This is a hypothetical table based on typical results for piperidine derivatives.

Similarly, a target prediction tool might identify a list of potential protein targets, as shown in the following table.

| Predicted Protein Target Class | Target Examples | Confidence Score |

| G-protein coupled receptors | Dopamine (B1211576) Receptor, Serotonin (B10506) Receptor | High |

| Kinases | Tyrosine Kinase, Serine/Threonine Kinase | Medium |

| Ion Channels | Sodium Channel, Potassium Channel | Medium |

| Proteases | Thrombin, Cathepsin | Low |

| Nuclear Receptors | Estrogen Receptor | Low |

This is a hypothetical table illustrating potential predictions.

Integration of Computational Predictions with High-Throughput Experimental Screening

The true power of computational chemistry is realized when it is integrated with experimental methods like high-throughput screening (HTS). hilarispublisher.com HTS allows for the rapid testing of thousands of compounds against a biological target. However, this process can be expensive and generate false positives.

Computational predictions serve to refine and rationalize the HTS process. Virtual screening, a computational technique that docks large libraries of compounds into a target structure, can be used to pre-filter a collection, prioritizing molecules that are most likely to be active. hilarispublisher.com This enriches the "hit rate" of the subsequent experimental screen.

Following an HTS campaign, computational modeling can help analyze the results. For example, if this compound were identified as a "hit," docking studies could be immediately employed to generate a hypothesis about its binding mode. This integration creates a synergistic cycle: computational predictions guide experiments, and experimental results validate and refine the computational models, ultimately accelerating the drug discovery process. hilarispublisher.com

Preclinical Pharmacological Evaluation in Vitro and in Vivo Models

In Vitro Screening Methodologies for Biological Activity

In vitro assays are fundamental in early-stage drug discovery for providing a preliminary understanding of a compound's biological effects in a controlled laboratory setting. These methods allow for the screening of large numbers of compounds to identify those with promising activity for further investigation.

Cell-Based Assays for Compound Efficacy and Cellular Processes

Cell-based assays utilize living cells to assess the effects of a compound on cellular functions, providing biologically relevant data on efficacy and mechanism of action. nuvisan.com Analogs of 3-Methyl-3-(thiophen-2-yl)piperidine have been evaluated in various cell-based assays to determine their potential as therapeutic agents.

For instance, antiproliferative assays are commonly used to screen for anti-cancer activity. In one study, 3,3-disubstituted piperidine (B6355638) analogs were evaluated for their ability to inhibit the growth of the SJSA-1 human osteosarcoma cell line. nih.gov This type of assay measures the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a quantitative measure of potency. nih.gov Similarly, other studies have used cell viability assays to test the cytotoxic effects of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones on various hematological cancer cell lines. nih.govmdpi.com Another application is in virology, where piperidine-substituted thiophene[3,2-d]pyrimidine analogs were tested for their ability to protect MT-4 cells from HIV-1-induced cytotoxicity, with efficacy measured by the 50% effective concentration (EC50). nih.gov

These assays are crucial for establishing structure-activity relationships (SAR) and identifying which chemical modifications enhance desired cellular effects. nih.gov

Table 1: Efficacy of this compound Analogs in Cell-Based Assays

| Compound Class | Assay Type | Cell Line | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| 3,3-Disubstituted Piperidines | Antiproliferation | SJSA-1 (Osteosarcoma) | IC50 | Compound 10 showed significant cellular inhibition. | nih.gov |

| Piperidine-substituted thiophene[3,2-d]pyrimidines | Anti-HIV Activity | MT-4 | EC50 | Compounds exhibited moderate to excellent potency against HIV-1, with EC50 values from 1.75 nM to 173 nM. | nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Cytotoxicity | Hematological Cancer Cells | Cell Viability | Compounds II and IV reduced the growth of multiple cancer cell lines. | nih.gov |

Biochemical Assays for Direct Target Binding and Functional Modulation

Biochemical assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor, in a cell-free system. These assays are essential for confirming the molecular mechanism of action.

A key example is the fluorescence polarization (FP) assay, which was used to evaluate the ability of 3,3-disubstituted piperidine analogs to inhibit the HDM2-p53 protein-protein interaction. nih.gov This assay measures the displacement of a fluorescently labeled peptide from its target protein, providing an IC50 value that quantifies the compound's binding potency. nih.gov

Enzyme inhibition assays are another critical type of biochemical assay. Thiophen-2-yl benzamide (B126) derivatives, which share the piperidine-thiophene core, have been evaluated for their ability to inhibit Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer. Other piperidine derivatives have been tested for their inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant targets for diabetes. nih.gov These assays directly measure the effect of the compound on enzyme activity, helping to elucidate its functional role. nih.gov

Table 2: Biochemical Activity of this compound Analogs

| Compound Class | Assay Type | Target | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| 3,3-Disubstituted Piperidines | Fluorescence Polarization (FP) | HDM2-p53 Interaction | IC50 | Compound 10 demonstrated significant biochemical inhibitory potency. | nih.gov |

| Thiophen-2-yl benzamide derivatives | Enzyme Inhibition | LSD1 | Inhibition | Derivatives exhibit nanomolar inhibition of LSD1. | |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | Enzyme Inhibition | α-amylase | % Inhibition | Showed 97.30% inhibitory activity. | nih.gov |

Radioligand Binding Assays for Receptor Affinity and Selectivity Profiling

Radioligand binding assays are a highly sensitive and specific method used to characterize the interaction between a compound and a receptor. These assays use a radioactively labeled ligand (a molecule that binds to the receptor) to quantify the affinity of a test compound for that receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

This technique is crucial for determining a compound's potency and its selectivity for different receptor subtypes. For example, various piperidine-based compounds have been evaluated for their affinity towards Sigma-1 (S1R) and Sigma-2 (S2R) receptors using ³H-pentazocine and [³H]DTG as radioligands, respectively. nih.gov These studies help to understand how structural modifications influence binding affinity and selectivity. nih.gov

Similarly, analogs have been tested for their ability to bind to the histamine (B1213489) H3 receptor by measuring their capacity to displace the radioligand [³H]N-α-methylhistamine. researchgate.net Other research has used radioligand binding assays to evaluate the affinity of (thiophen-2-yl)piperidine derivatives for the serotonin (B10506) 5-HT1A receptor, using [³H]8-OHDPAT as the radioligand. google.com This profiling is essential for predicting a compound's pharmacological effects and potential side effects.

Table 3: Receptor Affinity Profile of this compound Analogs

| Compound Class | Receptor Target | Radioligand | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| Piperidine/piperazine-based compounds | Sigma-1 (S1R) | ³H-pentazocine | Ki | Compound 1 showed high affinity with a Ki of 3.2 nM. | nih.gov |

| Piperidine-based compounds | Histamine H3 | [³H]N-α-methylhistamine | Ki | Potent compounds showed Ki values ranging from 1.59 to 6.07 µM. | researchgate.net |

| (Thiophen-2-yl)piperidine derivatives | Serotonin 5-HT1A | [³H]8-OHDPAT | IC50 | Compounds demonstrated high affinity for the 5-HT1A receptor. | google.com |

In Vivo Animal Model Studies for Pharmacological Effects

Evaluation of Dose-Dependent Research Findings in Preclinical Animal Models

Dose-dependent studies are fundamental in preclinical pharmacology to establish the relationship between the dose of a compound and its biological effect. These studies help determine the optimal therapeutic dose range while identifying potential toxicity at higher doses.

For compounds related to 3-(Thiophen-2-yl)piperidine (B11723389) hydrochloride, it has been noted that effects in animal models can vary significantly with dosage. At lower doses, therapeutic effects like inflammation reduction may be observed, whereas higher doses can lead to cellular toxicity and organ damage. This highlights the importance of identifying a therapeutic window where the desired outcome is achieved without significant adverse effects.

Studies on other compounds illustrate this principle clearly. For example, research on multifunctional enkephalin analogs in rats compared the proteomic changes induced by doses of 3 mg/kg and 10 mg/kg, revealing different effects on protein composition in the brain and spleen at different doses. mdpi.com In another study, three escalating doses of cholesterol were infused directly into the striatum of a mouse model of Huntington's disease, which demonstrated that while all doses prevented cognitive decline, the improvement in motor defects was dose-dependent. nih.gov These examples underscore the necessity of conducting dose-ranging studies to fully characterize the pharmacological profile of a new chemical entity.

Assessment of Efficacy in Relevant Disease Models using Analogs

To assess the therapeutic potential of this compound analogs, they are tested in animal models that mimic human diseases. The choice of model depends on the intended therapeutic application as suggested by in vitro data.

Analogs have shown significant efficacy in models of pain and epilepsy. For instance, a series of 3-methyl-4-(N-phenyl amido)piperidines demonstrated potent analgesic activity in the mouse hot-plate test, a standard model for evaluating pain relief. nih.gov Some of these compounds were found to be thousands of times more potent than morphine. nih.gov

In the field of epilepsy, various analogs have been extensively evaluated. Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione were tested in the maximal electroshock (MES), 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. mdpi.com These tests represent different types of seizure activity, and efficacy is often measured by the median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the animals. mdpi.comnih.gov Similarly, 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives also showed potent anticonvulsant activity in these models, with ED50 values significantly lower than those of reference drugs like valproic acid. nih.gov

Table 4: Efficacy of Analogs in Preclinical Disease Models

| Compound Class | Disease Model | Animal Model | Endpoint | Finding | Reference |

|---|---|---|---|---|---|

| 3-methyl-4-(N-phenyl amido)piperidines | Analgesia (Hot-plate test) | Mouse | Potency vs. Morphine | cis-42 was 13,036 times more potent than morphine. | nih.gov |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Seizures (MES test) | Mouse | ED50 | Lead compound 33 had an ED50 of 27.4 mg/kg. | mdpi.com |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Seizures (6 Hz test) | Mouse | ED50 | Lead compound 33 had an ED50 of 30.8 mg/kg. | mdpi.com |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones | Seizures (MES test) | Mouse | ED50 | Compound 4 had an ED50 of 62.14 mg/kg. | nih.gov |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones | Seizures (6 Hz test) | Mouse | ED50 | Compound 4 had an ED50 of 75.59 mg/kg. | nih.gov |

Methodological Considerations in Data Analysis and Interpretation

In the preclinical evaluation of novel chemical entities such as this compound, rigorous data analysis and interpretation are paramount to ensure the validity and translational potential of the findings. The inherent variability in biological systems and experimental models necessitates sophisticated approaches to synthesize data and validate results. Key considerations include the application of statistical methods to reconcile disparate findings and the use of independent, complementary assays to confirm biological activity.

The process involves a systematic review of all available literature to identify relevant studies based on predefined inclusion and exclusion criteria. researchgate.net Data from these studies are then extracted and statistically combined. A key challenge in preclinical meta-analyses is the high degree of heterogeneity between studies. researchgate.net To address this, random-effects models are often employed, as they account for variability both within and between studies. nih.gov This approach can help identify sources of heterogeneity, such as differences in species or administration routes, through subgroup analyses and meta-regression. nih.govnih.gov

For a compound like this compound, different in vitro studies might report conflicting affinity values (e.g., Kᵢ or IC₅₀) for a specific biological target. A meta-analysis can synthesize these findings to produce a single, weighted-average estimate of affinity, lending more confidence to the result than any single study could provide. This method provides an empirical framework to resolve conflicts in the data and guide future research directions. researchgate.net

Table 1: Hypothetical Meta-Analysis of In Vitro Receptor Binding Affinity (Kᵢ) for this compound

This interactive table illustrates how a meta-analysis could be used to synthesize conflicting data from hypothetical studies on the binding affinity of this compound for a target receptor.

| Study ID | Cell Line/Tissue Prep | Assay Type | Reported Kᵢ (nM) | Sample Size (n) | Weight (%) |

| Study A | HEK293 | Radioligand Binding | 15.2 | 4 | 25 |

| Study B | CHO-K1 | Radioligand Binding | 28.5 | 3 | 15 |

| Study C | Rat Brain Homogenate | Competition Assay | 12.8 | 6 | 40 |

| Study D | HEK293 | Fluorescence Polarization | 35.0 | 3 | 10 |

| Study E | Rat Brain Homogenate | Radioligand Binding | 18.9 | 4 | 10 |

| Meta-Analysis Result | - | - | 16.5 (95% CI: 11.8-23.1) | 20 | 100 |

Relying on a single assay to characterize the pharmacological profile of a compound can be misleading, as all experimental methods are susceptible to artifacts and limitations. news-medical.net To ensure the reliability of preclinical data, it is crucial to cross-validate findings using orthogonal techniques—methods that measure the same biological property through fundamentally different physical principles. news-medical.netrevvitysignals.com This approach helps to eliminate false positives and confirms that the observed activity is genuinely related to the compound's interaction with its biological target. revvitysignals.comcreative-biolabs.com

A powerful combination of orthogonal methods in pharmacology involves comparing direct binding assays with functional assays.

Surface Plasmon Resonance (SPR): This is a biophysical, label-free technique that monitors molecular interactions in real time. criver.comazolifesciences.com In an SPR assay, a target protein is immobilized on a sensor chip, and the compound of interest is flowed over the surface. criver.com Binding is detected as a change in the refractive index at the sensor surface, allowing for the precise determination of kinetic parameters like the association rate (kₐ) and dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. criver.comnih.gov

Functional Assays: These assays measure the biological consequence of a compound binding to its target. Examples include cell-based reporter gene assays, second messenger assays (e.g., cAMP or calcium flux), or enzyme activity assays. The output of these assays is typically a measure of potency, such as the half-maximal effective concentration (EC₅₀) for an agonist or the half-maximal inhibitory concentration (IC₅₀) for an antagonist.

Cross-validating data from SPR and functional assays is critical. A compound might exhibit high affinity in an SPR assay, confirming direct physical interaction with the target, but show no activity in a functional assay, suggesting it is a non-functional binder. Conversely, activity in a functional assay without corresponding binding in an SPR experiment could indicate an indirect mechanism of action or an assay artifact. creative-biolabs.com By using these complementary approaches, researchers can build a more complete and accurate understanding of a compound's mechanism of action. revvitysignals.com

Table 2: Hypothetical Orthogonal Assay Data for this compound and Analogs

This interactive table presents a hypothetical comparison of data from two orthogonal methods: Surface Plasmon Resonance (a binding assay) and a cell-based functional assay. This illustrates how cross-validation can provide deeper insight into structure-activity relationships.

| Compound | SPR Binding Affinity (Kₑ, nM) | Functional Assay Potency (EC₅₀, nM) | Functional Activity |

| This compound | 18 | 45 | Agonist |

| 3-Ethyl-3-(thiophen-2-yl)piperidine | 25 | 150 | Partial Agonist |

| 3-H-3-(thiophen-2-yl)piperidine | 120 | >1000 | Inactive |

| Reference Ligand | 5 | 12 | Full Agonist |

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Derivatives with Improved Properties

The future development of 3-Methyl-3-(thiophen-2-yl)piperidine analogs will focus on the rational design and synthesis of next-generation compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Synthetic strategies are expected to diversify, employing both established and innovative methods for creating substituted piperidines. nih.gov Key approaches include the catalytic hydrogenation of corresponding pyridine (B92270) precursors and various intramolecular cyclization strategies. nih.gov

Structure-activity relationship (SAR) studies will be pivotal in guiding the design of these new derivatives. Modifications will likely target several key positions on the molecule:

The Piperidine (B6355638) Ring: Introduction of additional substituents or alteration of the existing methyl group can influence the compound's conformation and steric interactions with biological targets. whiterose.ac.uknih.gov Methods like diastereoselective lithiation can be used to control the stereochemistry of these substitutions. whiterose.ac.uk

The Thiophene (B33073) Ring: Functionalization of the thiophene moiety can modulate the electronic properties of the molecule and introduce new interaction points. For instance, adding electron-withdrawing or electron-donating groups could fine-tune target binding affinity.

The Piperidine Nitrogen: Modification of the piperidine nitrogen with different alkyl or aryl groups is a common strategy to alter a compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The goal of these synthetic endeavors is to systematically explore the chemical space around the core scaffold to identify derivatives with superior therapeutic potential.

| Modification Site | Synthetic Strategy Example | Potential Functional Group | Primary Goal |

|---|---|---|---|

| Piperidine Ring (C2, C4, C5, C6) | Catalytic Hydrogenation of Substituted Pyridines nih.gov | Alkyl, Fluoroalkyl, Hydroxyl nih.gov | Improve Target Selectivity & Potency |

| Thiophene Ring (C3, C4, C5) | Palladium-catalyzed Cross-coupling | Halogens, Cyano, Methoxy (B1213986) | Modulate Electronic Properties for Binding Affinity |

| Piperidine Nitrogen (N1) | Reductive Amination mdpi.com | Benzyl, Phenyl, Heterocyclic Moieties | Optimize Pharmacokinetic (ADME) Properties |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While initial research may point towards specific biological targets, the structural motifs within this compound suggest a broader therapeutic potential. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS), while the thiophene moiety is present in a wide array of medicinally active compounds. nih.gov Future research should therefore explore a diverse range of pharmacological applications.

Potential new therapeutic areas for investigation include:

Oncology: The piperidine scaffold is a component of inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.gov Derivatives of this compound could be designed and screened for similar activities.

Inflammatory Diseases: Mitogen- and Stress-Activated Kinase 1 (MSK1) is a target in inflammatory diseases like asthma. mdpi.com Given the prevalence of nitrogen-containing heterocycles in kinase inhibitors, this is a plausible area for exploration.

Infectious Diseases: Various heterocyclic compounds containing thiophene and piperidine rings have shown potential as antiviral or antibacterial agents. researchgate.net Screening new derivatives against a panel of pathogens could uncover novel anti-infective leads.

Metabolic Disorders: Piperidine derivatives have been investigated as antidiabetic agents, suggesting that analogs of this compound could be evaluated for activity on targets related to metabolic regulation. mdpi.com

| Therapeutic Area | Potential Molecular Target Class | Rationale for Exploration |

|---|---|---|

| Oncology | Protein-Protein Interactions (e.g., HDM2/p53) nih.gov | Piperidine core is a known scaffold for p53-HDM2 inhibitors. nih.gov |

| Inflammatory Disease | Kinases (e.g., MSK1) mdpi.com | Nitrogen heterocycles are common motifs in kinase inhibitors. |

| CNS Disorders | Sigma Receptors (S1R, S2R) nih.gov | Piperidine-based compounds often exhibit high affinity for sigma receptors. nih.govrsc.org |

| Infectious Diseases | Viral or Bacterial Enzymes | Thiophene-piperidine structures have shown potential as HIV-1 inhibitors. |

Advancements in Computational-Experimental Integration for Accelerated Drug Discovery

The integration of computational chemistry with experimental synthesis and testing is crucial for accelerating the drug discovery process. nih.gov For this compound and its analogs, a synergistic computational-experimental approach will be instrumental.

Molecular Docking and Virtual Screening: Computational docking can be used to predict the binding modes and affinities of designed derivatives against various biological targets, such as kinases, G-protein coupled receptors, and enzymes. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assessing the stability of binding interactions over time. nih.gov This helps to refine the understanding of how the compound interacts with its target at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): As experimental data becomes available for a series of analogs, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, further guiding the design process.

ADME-Toxicity Prediction: In silico tools can predict the pharmacokinetic and toxicological properties of new derivatives early in the discovery pipeline, helping to identify and eliminate compounds with unfavorable profiles before committing significant resources to their synthesis and testing.

This iterative cycle of computational design, chemical synthesis, biological testing, and model refinement significantly enhances the efficiency of identifying lead candidates. nih.govrsc.org

Emphasis on Stereochemistry and Enantiomeric Purity in Compound Development

The presence of a chiral center at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. Therefore, a strong emphasis on stereochemistry is essential for future development.

Future research must focus on:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain each enantiomer in high purity is a primary goal. nih.gov Techniques such as asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have proven effective for producing enantioenriched piperidines and could be adapted for this scaffold. whiterose.ac.uk

Chiral Separation: For racemic mixtures, efficient chiral chromatography methods will be necessary to resolve and isolate the individual enantiomers.

Stereospecific Biological Evaluation: Once isolated, each enantiomer must be evaluated independently in all biological assays to determine their individual pharmacological profiles. This is critical for identifying the eutomer (the more active enantiomer) and understanding any potential activity or toxicity associated with the distomer (the less active enantiomer).

Controlling and defining the stereochemistry of lead compounds is a regulatory requirement and a fundamental aspect of modern, rational drug design.

Deepening Mechanistic Understanding to Guide Rational Compound Design

A thorough understanding of the molecular mechanism of action is the cornerstone of rational drug design. While initial screening can identify active compounds, future research must delve deeper to elucidate how this compound and its optimized derivatives exert their biological effects.

Key areas of investigation should include:

Target Identification and Validation: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is a critical step. This can involve techniques such as affinity chromatography, chemical proteomics, and genetic approaches.

Biochemical and Cellular Assays: A battery of assays is needed to characterize the interaction between the compound and its target. This includes measuring binding affinity (e.g., Kᵢ, Kₑ) and functional activity (e.g., IC₅₀, EC₅₀) in both isolated enzyme/receptor systems and cell-based models.

Structural Biology: Obtaining high-resolution crystal structures of lead compounds in complex with their biological targets provides the ultimate insight into the binding mode. nih.gov This structural information is invaluable for explaining observed SAR and guiding the design of new analogs with improved affinity and selectivity.

By building a comprehensive understanding of the compound's mechanism, from molecular interactions to cellular consequences, researchers can more effectively and rationally design the next generation of derivatives with superior therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-3-(thiophen-2-yl)piperidine, and how can enantioselectivity be achieved?

- Methodology : Enantioselective synthesis of 3-alkylpiperidines typically involves chiral auxiliaries or asymmetric catalysis. For example, phenylglycinol-derived bicyclic lactams can serve as intermediates for stereochemical control during alkylation steps. Column chromatography (e.g., silica gel) and TFA-mediated deprotection are critical for isolating enantiopure products . Thiophene incorporation may require Suzuki coupling or nucleophilic substitution under inert conditions (N₂/Ar) to preserve reactive intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, focusing on coupling constants (e.g., vicinal protons in the piperidine ring) and NOE correlations. High-resolution mass spectrometry (HR-MS) ensures molecular formula accuracy, while elemental analysis validates bulk purity (>99%) . Differential scanning calorimetry (DSC) or melting point analysis further corroborates crystallinity .

Q. What preliminary pharmacological screening methods are suitable for assessing this compound’s bioactivity?

- Methodology : Conduct in silico ADMET predictions (e.g., using ADMET Predictor™) to evaluate permeability, metabolic stability, and toxicity. For experimental validation, use membrane-based assays (e.g., PAMPA for passive diffusion) and cytochrome P450 inhibition screens. Radioligand binding assays can identify interactions with CNS targets like neurotransmitter transporters or ion channels .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed pharmacological activity?

- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding poses with experimental IC₅₀ values. If discrepancies arise, refine force fields using quantum mechanical calculations (DFT/B3LYP) for accurate charge distribution. Validate models against crystal structures (if available) or mutagenesis data . For electron-density discrepancies, use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···π, halogen bonds) that may influence activity .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?

- Methodology : Modify substituents on the thiophene or piperidine rings to balance lipophilicity (clogP) and solubility (cLogS). Introduce fluorinated groups (e.g., –CF₃) to enhance metabolic stability. Use QSAR models to correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioavailability. Validate via in vivo PK studies in rodent models .

Q. How can crystallographic data improve structure-based drug design for this compound?

- Methodology : Solve the crystal structure using SHELXT or WinGX for space group determination and ORTEP for anisotropic displacement modeling. Analyze packing motifs (e.g., π-π stacking between thiophene rings) to guide salt/cocrystal formation for enhanced solubility. Refine hydrogen-bonding networks using Mercury software .

Q. What experimental and computational approaches reconcile conflicting reactivity data in synthetic pathways?

- Methodology : Perform kinetic studies (e.g., stopped-flow NMR) to identify rate-determining steps. Compare DFT-calculated activation energies (Gaussian 16) with experimental Arrhenius plots. Use CHELPG charge analysis to explain unexpected regioselectivity in electrophilic substitutions .

Q. How do heterocyclic modifications (e.g., thiophene vs. benzo[b]thiophene) affect target selectivity?

- Methodology : Synthesize analogs with varying heterocycles and profile activity against related targets (e.g., GPCRs, kinases). Use molecular dynamics (GROMACS) to simulate ligand-receptor stability. Compare electrostatic potential maps (Multiwfn) to identify critical interactions (e.g., sulfur-π vs. aromatic stacking) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.